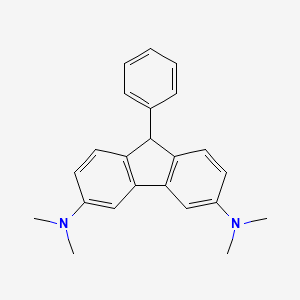
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine is a synthetic organic compound characterized by its unique structure, which includes a fluorene backbone substituted with tetramethyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Tetramethyl Groups: The tetramethyl groups are introduced via methylation reactions using methyl iodide (CH~3~I) and a strong base such as sodium hydride (NaH).
Phenyl Substitution: The phenyl group is introduced through a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated fluorene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of N3,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetramethyl groups can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Functionalized fluorene derivatives
Wissenschaftliche Forschungsanwendungen
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Photochemistry: It serves as a photosensitizer in photochemical reactions, enabling the study of light-induced processes and the development of photodynamic therapy agents.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique optical and electronic properties, such as conductive polymers and molecular wires.
Wirkmechanismus
The mechanism of action of N3,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine involves its interaction with molecular targets and pathways related to its electronic and photochemical properties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In photochemical applications, it absorbs light energy and undergoes excited-state reactions, leading to the generation of reactive oxygen species (ROS) or other photoproducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-xanthene-3,6-diamine
- N~3~,N~3~,N~6~,N~6~-Tetramethyl-9H-carbazole-3,6-diamine
- N~3~,N~3~,N~6~,N~6~-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine
Uniqueness
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine is unique due to its specific substitution pattern on the fluorene backbone, which imparts distinct electronic and photochemical properties. Compared to similar compounds, it offers enhanced stability and efficiency in electronic and photochemical applications, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
114315-43-4 |
|---|---|
Molekularformel |
C23H24N2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3-N,3-N,6-N,6-N-tetramethyl-9-phenyl-9H-fluorene-3,6-diamine |
InChI |
InChI=1S/C23H24N2/c1-24(2)17-10-12-19-21(14-17)22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16/h5-15,23H,1-4H3 |
InChI-Schlüssel |
FJAKLDUBUJXBBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(C3=C2C=C(C=C3)N(C)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


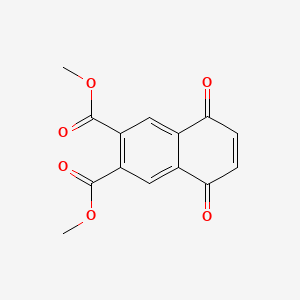
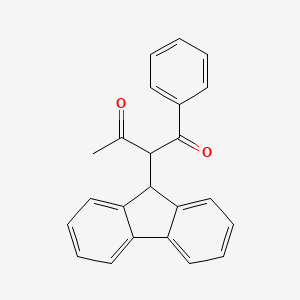
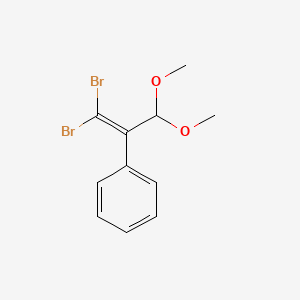
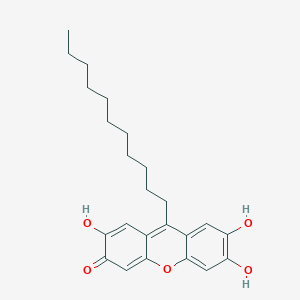
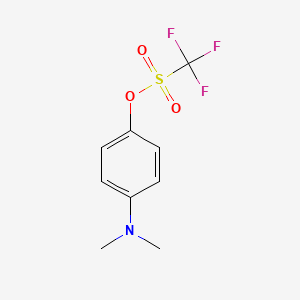


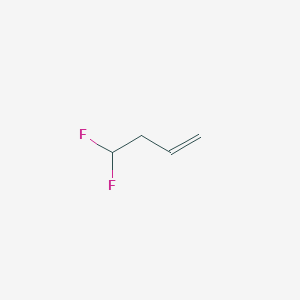

![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
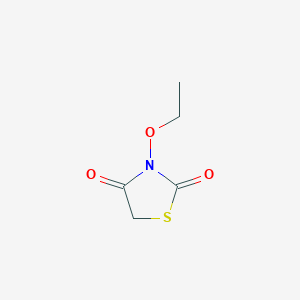
![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)
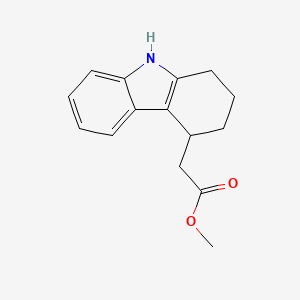
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
